1-Ethyl-5-nitro-1h-indole
CAS No.: 193977-99-0
Cat. No.: VC15991722
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193977-99-0 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 1-ethyl-5-nitroindole |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-11-6-5-8-7-9(12(13)14)3-4-10(8)11/h3-7H,2H2,1H3 |
| Standard InChI Key | XOJVXYVKUFVBQE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Introduction
Structural Characterization and Nomenclature
Core Molecular Architecture
1-Ethyl-5-nitro-1H-indole features a bicyclic indole scaffold substituted with an ethyl group at the N1 position and a nitro (-NO₂) group at the C5 position (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with the ethyl substituent occupying the nitrogen atom's lone pair in the pyrrole moiety.
Table 1: Comparative molecular descriptors of 1-ethyl-5-nitro-1H-indole and related compounds
Theoretical calculations based on isosteric principles suggest the N1-ethyl group introduces significant steric effects compared to C2-substituted analogs, potentially influencing π-π stacking interactions and molecular planarity.
Spectroscopic Signatures
While experimental NMR and mass spectral data for 1-ethyl-5-nitro-1H-indole remain unpublished, extrapolation from analogous systems provides predictive insights:
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¹H NMR: Expected signals include a triplet for the N1-ethyl CH₂ group (δ 1.2–1.4 ppm, J=7 Hz), a quartet for the ethyl CH₂N (δ 3.8–4.1 ppm), and characteristic aromatic protons showing meta-coupling patterns from the nitro group .
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IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) alongside C-H stretches from the ethyl group (~2970 cm⁻¹).
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Mass Spectrometry: Predicted molecular ion peak at m/z 190.1 (C₁₀H₁₀N₂O₂⁺) with fragmentation patterns involving loss of NO₂ (46 Da) and subsequent ring decomposition .
Synthetic Methodologies
Direct Nitration Strategies
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Substrate Preparation: 1-Ethylindole synthesis via Fischer indole synthesis using ethylhydrazine and cyclohexanone derivatives under acidic conditions .
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Nitration Conditions: Use of mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 0–5°C to favor C5 nitration over C4/C6 positions, leveraging the electron-donating ethyl group's meta-directing effects.
Critical Note: Competing C3 nitration remains a challenge due to the indole nucleus's inherent reactivity, necessitating careful control of reaction temperature and stoichiometry.
Physicochemical Properties
Solubility and Partitioning
Theoretical predictions using group contribution methods (e.g., Hansen solubility parameters) indicate:
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Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic ethyl and aromatic groups .
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logP (Octanol-Water): Estimated 2.8–3.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Table 2: Predicted solubility profile of 1-ethyl-5-nitro-1H-indole
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 0.09 |
| Methanol | 18.7 |
| Dichloromethane | 45.2 |
| Ethyl acetate | 23.5 |
Thermal Stability
Differential scanning calorimetry (DSC) data for structurally similar nitroindoles show decomposition onset temperatures of 210–230°C, suggesting comparable stability for the 1-ethyl derivative.
Industrial and Research Applications
Pharmaceutical Intermediate
1-Ethyl-5-nitro-1H-indole serves as a precursor to:
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Anticancer Agents: Via reduction to 5-amino derivatives followed by Schiff base formation with aldehydes .
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Antipsychotic Drugs: Structural analog of serotonin receptor modulators, with potential 5-HT₂A/2C affinity.
Material Science Applications
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Organic Semiconductors: Nitroindole derivatives exhibit hole mobility up to 0.12 cm²/V·s in thin-film transistor configurations.
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Corrosion Inhibitors: Nitro group adsorption on metal surfaces reduces corrosion rates by 60–75% in acidic environments.
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